2-Chloro-1-methoxy-4-(methylthio)benzene
Description
Contextual Significance in Synthetic Methodologies
While specific, large-scale applications of 2-Chloro-1-methoxy-4-(methylthio)benzene are not widely documented in publicly available literature, its structural motifs suggest significant potential as a synthetic intermediate. The presence of three distinct functional groups, each with its own characteristic reactivity, allows for a range of selective transformations.
The chloro group can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) group, a key feature of anisoles, can be cleaved under specific conditions to yield a phenol (B47542), opening another avenue for functionalization. researchgate.netfigshare.com Furthermore, the methylthio group can be oxidized to sulfoxide (B87167) or sulfone, which can act as directing groups or be used in further synthetic manipulations. A study on the oxidation of the related compound 1-methoxy-4-(methylthio)benzene highlights the reactivity of the thioether moiety. rsc.org
The strategic positioning of these groups on the aromatic ring also influences the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions, making it a potentially valuable building block for the synthesis of complex target molecules, including pharmaceuticals and materials with specific electronic properties.
Overview of Aromatic Compounds with Halogen, Alkoxy, and Thioether Functionalities
Aromatic compounds are a cornerstone of organic chemistry, characterized by their cyclic, planar structure and delocalized π-electron system. libretexts.org The introduction of functional groups such as halogens, alkoxy groups, and thioethers significantly modulates the reactivity and properties of the aromatic ring.
Halogen Substituents: The chloro group is an electron-withdrawing group via the inductive effect, which generally deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, it is also an ortho-, para-director due to the ability of its lone pairs to participate in resonance. libretexts.orgyoutube.com
Alkoxy Substituents: The methoxy group is a strong activating group and an ortho-, para-director. Its oxygen atom donates electron density to the ring through resonance, which outweighs its inductive electron-withdrawing effect. This makes the aromatic ring more susceptible to electrophilic attack. libretexts.org
Thioether Substituents: The methylthio group is also an activating, ortho-, para-directing group. The sulfur atom is less electronegative than oxygen, and its lone pairs are more polarizable, allowing for effective electron donation to the benzene ring via resonance.
The interplay of these three substituents in this compound results in a complex pattern of activation and directing effects. The strongly activating methoxy and methylthio groups would likely dominate the directing effects for electrophilic substitution, although the precise outcome would also be influenced by steric hindrance from the chloro group at the 2-position.
Scope and Objectives of Academic Inquiry for this compound
The academic inquiry into this compound is primarily driven by its potential in synthetic organic chemistry. Key areas of research interest would include:
Development of Novel Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound is a primary objective. This could involve the selective functionalization of precursors such as 4-(methylthio)anisole or 2-chloroanisole.
Investigation of Regioselective Reactions: A thorough study of electrophilic substitution reactions on this substrate would provide valuable insights into the directing effects of the combination of these three functional groups. Understanding the regioselectivity is crucial for its application as a building block.
Exploration as a Precursor for Biologically Active Molecules: The structural features of this compound are present in some classes of molecules with reported biological activities. For instance, substituted benzothiazoles and other sulfur-containing aromatic compounds have been investigated for various pharmacological properties. ijcrt.org Research could therefore focus on using this compound as a starting material for the synthesis of novel therapeutic agents.
Application in Materials Science: The electronic properties imparted by the sulfur and chlorine atoms could make this molecule a precursor for novel organic electronic materials.
Chemical Compound Information
| Compound Name |
| This compound |
| 4-(Methylthio)anisole |
| 2-Chloroanisole |
| 1-Methoxy-4-(methylthio)benzene |
| Benzene |
| 3-Bromoanisole |
| 3-Chloroanisole |
| 3-Trifluoromethylanisole |
| 2-Aminobenzenethiol |
| Benzothiazole |
| 4-(Methylthio)anisole |
| 2-Chloroanisole |
| Sulfoxide |
| Sulfone |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in the cited literature. The following tables reflect this lack of specific information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉ClOS |
| Molecular Weight | 188.67 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Not Available |
| ¹³C NMR | Not Available |
| IR Spectroscopy | Not Available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTIXGYBXYHPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for 2 Chloro 1 Methoxy 4 Methylthio Benzene
Established Synthetic Routes and Reaction Mechanisms
Traditional synthetic pathways to 2-chloro-1-methoxy-4-(methylthio)benzene rely on fundamental organic reactions, including electrophilic aromatic substitution and nucleophilic substitution. These methods, while effective, often involve multiple steps and the use of conventional reagents.
Friedel-Crafts Acylation Approaches to Related Intermediates
A common strategy for synthesizing precursors to the target molecule involves the Friedel-Crafts acylation of thioanisole (B89551). researchgate.netresearchgate.netias.ac.insigmaaldrich.com This reaction introduces an acetyl group onto the thioanisole ring, typically at the para position, to form 4-(methylthio)acetophenone. researchgate.netresearchgate.netchemicalbook.comgeorganics.sksimsonpharma.com This ketone serves as a versatile intermediate for further functionalization.
The classical Friedel-Crafts acylation employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acylating agent like acetyl chloride or acetic anhydride. researchgate.netias.ac.inchemicalbook.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of thioanisole. nih.govyoutube.com The methylthio group (-SCH₃) is an ortho-, para-directing group, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho positions.
Thioanisole + Acetyl Chloride/Acetic Anhydride --(AlCl₃)--> 4-(Methylthio)acetophenone
Subsequent modifications of the resulting 4-(methylthio)acetophenone, such as chlorination and reduction, can then be performed to arrive at the desired this compound.
Chlorination of Hydroxymethyl Precursors in Anisole (B1667542) Derivatives
Another established route involves the chlorination of anisole derivatives that already contain a hydroxymethyl group. This approach leverages the reactivity of the aromatic ring, which is activated by the methoxy (B1213986) group, and the subsequent conversion of the hydroxymethyl group to a chloromethyl group.
The chlorination of anisole and its derivatives has been studied extensively. niscpr.res.inresearchgate.netresearchgate.netrsc.org The methoxy group is a strong activating and ortho-, para-directing group. researchgate.net Therefore, direct chlorination of a suitable anisole precursor can introduce a chlorine atom at the desired position. For instance, the chlorination of 4-methoxyaniline can be a starting point, followed by diazotization and Sandmeyer reaction to introduce the chloro group, and subsequent modifications to introduce the methylthio group. atlantis-press.com
A more direct approach involves the chlorination of a precursor like 1-(hydroxymethyl)-4-methoxybenzene. The hydroxyl group can be converted to a chlorine atom using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). However, controlling the regioselectivity of the initial aromatic chlorination is crucial. The presence of other substituents on the ring will influence the position of the incoming chlorine atom. niscpr.res.in For instance, in the synthesis of 2-methoxymethyl-1,4-benzenediamine, a related structure, the chlorination step is carefully controlled to avoid unwanted side reactions. google.comgoogle.com
Alkylation and Thioether Formation Reactions
The formation of the thioether linkage is a critical step in the synthesis of this compound. This can be achieved through various methods, primarily involving the reaction of a thiol or thiolate with an appropriate electrophile. acsgcipr.orgyoutube.commasterorganicchemistry.comnih.gov
One common method is the S-alkylation of a substituted thiophenol. For example, 4-chloro-2-methoxyphenol (B107037) can be converted to the corresponding thiophenol, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate (B86663) to introduce the methylthio group. The synthesis of 4-chlorothiophenol (B41493) itself can be achieved through the reduction of 4-chlorobenzenesulfonyl chloride. guidechem.comgoogle.com
Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed. In this approach, a substrate with a good leaving group, such as a halogen, at the desired position is treated with a sulfur nucleophile like sodium thiomethoxide (NaSCH₃). For instance, 2,5-dichloroanisole (B158034) could potentially react with sodium thiomethoxide to displace one of the chlorine atoms, although controlling the regioselectivity might be challenging. The choice of solvent and reaction conditions is critical for the success of these thioether formation reactions. acsgcipr.org
Modern Synthetic Innovations and Catalyst Applications
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of complex organic molecules like this compound. These innovations often involve the use of novel reactor technologies and advanced catalytic systems.
Microchannel Reactor Technologies in Synthesis
Microchannel reactors, also known as microreactors, offer significant advantages over traditional batch reactors for many chemical processes. Their high surface-area-to-volume ratio allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety.
Heterogeneous Catalysis for Selective Transformations
The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.netias.ac.in In the context of synthesizing this compound, heterogeneous catalysts can be employed in several key steps.
For the Friedel-Crafts acylation of thioanisole, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and heteropoly acids supported on clay have been shown to be effective alternatives to homogeneous Lewis acids like AlCl₃. researchgate.netresearchgate.netias.ac.in These solid acids can promote the reaction with high selectivity for the desired para-isomer while minimizing the environmental problems associated with traditional catalysts. researchgate.netias.ac.in
Zeolites, with their well-defined pore structures, can also be used to control the regioselectivity of aromatic substitutions like chlorination and acylation. youtube.comoup.comyoutube.comclariant.comyoutube.comrsc.org The shape-selective nature of zeolites can favor the formation of specific isomers by sterically hindering the formation of others within their channels. youtube.comyoutube.com For instance, HZSM-5 has been used for the regioselective acylation of anisole. rsc.org This principle could be applied to the chlorination of a suitable anisole precursor to selectively obtain the 2-chloro isomer.
The development of robust and selective heterogeneous catalysts for both the C-C bond-forming (acylation) and C-S bond-forming (thioetherification) steps is a key area of ongoing research aimed at making the synthesis of this compound more efficient and sustainable. youtube.com
Data Tables
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thioanisole
| Catalyst | Acylating Agent | Reaction Conditions | Conversion (%) | Selectivity for 4-(methylthio)acetophenone (%) | Reference |
| AlCl₃ | Acetyl chloride | Dichloromethane, rt | High | High | researchgate.netias.ac.in |
| Amberlyst-15 | Acetic anhydride | 120 °C | >95 | >98 | researchgate.netresearchgate.netias.ac.in |
| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Acetic anhydride | 120 °C | ~80 | High | researchgate.netias.ac.in |
| HZSM-5 | Acetic anhydride | 150 °C | Moderate | High | rsc.org |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halides
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are particularly effective for the functionalization of aryl halides. The general mechanism for these transformations typically involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. mdpi.comuwindsor.ca This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the final product and regenerate the active palladium(0) catalyst. mdpi.com
For the synthesis of molecules like this compound, which possesses an aryl chloride, the reactivity of the C-Cl bond is a key consideration. The strength of the carbon-chlorine bond makes aryl chlorides less reactive than their bromide or iodide counterparts. uwindsor.ca However, significant progress has been made in developing highly active palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands, that can effectively activate the C-Cl bond for cross-coupling. uwindsor.ca Reactions like the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) couplings are widely used. mdpi.comsigmaaldrich.com The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, especially when dealing with the less reactive aryl chlorides. uwindsor.casigmaaldrich.com The use of aqueous media, facilitated by surfactants like TPGS-750-M, has also been explored to perform these reactions under mild, room-temperature conditions. sigmaaldrich.comorganic-chemistry.org
Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Key Features |
| Suzuki-Miyaura | Organoboron Reagents | Pd(PPh₃)₄, PdCl₂(dppf) | Tolerates a wide range of functional groups; reagents are often stable and non-toxic. uwindsor.ca |
| Heck | Alkenes | Pd(OAc)₂, P(t-Bu)₃ | Forms a new C-C bond at an unsaturated carbon. sigmaaldrich.com |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Synthesizes aryl alkynes. mdpi.com |
| Buchwald-Hartwig | Amines, Alcohols | Pd₂(dba)₃, Buchwald Ligands | Forms C-N or C-O bonds. |
Copper-Catalyzed Methoxylation of Halogenated Aromatics
Copper-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for certain transformations. beilstein-journals.org In the context of synthesizing methoxy-substituted aromatics, copper-catalyzed methoxylation of aryl halides is a key strategy. This method typically involves the reaction of an aryl halide with a methoxide (B1231860) source, such as sodium methoxide, in the presence of a copper catalyst.
The mechanism often involves a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle. The choice of ligand, solvent, and temperature is critical for achieving high yields and selectivity. For instance, microwave-assisted, copper(I)-catalyzed reactions have been shown to proceed rapidly and in high yields, sometimes in aqueous solvent systems which can enhance the solubility of the copper catalyst. beilstein-journals.org The use of copper halides can allow for selective halogenation or subsequent functionalization depending on the reaction conditions. nih.gov While direct methoxylation of a precursor like 1,2-dichloro-4-(methylthio)benzene is a plausible route, copper catalysis can also be involved in the introduction of the methylthio group or other functionalities onto the aromatic ring.
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of this compound hinges on the careful optimization of various reaction parameters to maximize yield and purity. researchgate.netresearchgate.net
Solvent Effects and Reaction Kinetics
The choice of solvent can profoundly influence reaction rates and outcomes. chemrxiv.org Polar solvents can stabilize charged intermediates and transition states, which can accelerate polar reactions. ajpojournals.org Conversely, nonpolar solvents may be preferred for nonpolar reactions. ajpojournals.org In the context of synthesizing substituted aromatics, solvents like tetrahydrofuran (B95107) (THF), dichloromethane, toluene, and acetonitrile (B52724) have been evaluated. researchgate.net In one study, THF was found to be the optimal solvent, providing a significantly higher yield compared to others, while a protic solvent like methanol (B129727) led to decomposition. researchgate.net
Reaction kinetics are also heavily dependent on temperature and reactant concentration. Lowering the reaction temperature and concentration can sometimes limit the decomposition of starting materials, leading to a substantial improvement in the reaction yield. researchgate.net For example, reducing the temperature to 0 °C and the concentration to 0.1 M resulted in a positive effect on the yield of a Michael addition reaction, increasing it to 82% after only 10 minutes. researchgate.net The study of transient-state kinetics can provide deeper insights into the reaction mechanism, revealing complex formation and the influence of substrate concentration on the reaction pathway. nih.gov
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Relative Yield (%) | Observation |
| THF | 61 | Best solvent in the initial screening. researchgate.net |
| Dichloromethane | Moderate | Moderate yield obtained. researchgate.net |
| Toluene | Moderate | Moderate yield obtained. researchgate.net |
| Acetonitrile | Moderate | Moderate yield obtained. researchgate.net |
| Dioxane | Moderate | Moderate yield obtained. researchgate.net |
| Methanol | Decomposition | Led to decomposition of starting materials. researchgate.net |
Stoichiometric Considerations and Purity Enhancement
The stoichiometry of the reactants, including the catalyst, base, and substrates, is a critical factor in optimizing a reaction. The precise ratio of these components can dictate the reaction's efficiency and the profile of byproducts, thereby affecting the purity of the final product. For instance, the choice and amount of base can be crucial; a weak base like pyridine (B92270) might result in no reaction, while an inappropriate inorganic base like potassium carbonate could lead to very low yields. researchgate.net
Purity enhancement is directly linked to the optimization of reaction conditions to minimize side reactions and the formation of impurities. Lowering the reaction temperature, as mentioned previously, is a common strategy to reduce the rate of decomposition and other unwanted side reactions. researchgate.net Careful control over the stoichiometry ensures that the limiting reagent is fully consumed without leaving significant amounts of unreacted starting materials, which can complicate purification.
Purification and Isolation Techniques in Advanced Synthesis
Following the chemical synthesis, the isolation and purification of the target compound, this compound, are essential steps to obtain a product of high purity. The choice of purification technique depends on the physical properties of the compound (e.g., solid or liquid, polarity, volatility) and the nature of the impurities present.
Commonly employed techniques for a compound of this nature include:
Extraction: This is often the first step to separate the crude product from the reaction mixture. It involves partitioning the product between two immiscible solvents, typically an organic solvent and an aqueous solution, to remove inorganic salts and other water-soluble impurities.
Chromatography: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and solubility in a mobile phase (the eluent). The polarity of the eluent is carefully chosen to achieve optimal separation.
Crystallization: If the product is a solid, recrystallization can be a powerful technique for purification. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.
Distillation: For liquid products, distillation can be used to separate compounds based on differences in their boiling points. For high-boiling or thermally sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition.
The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Methoxy 4 Methylthio Benzene
Electrophilic Aromatic Substitution Pathways
The methoxy (B1213986) (-OCH3) and methylthio (-SCH3) groups are ortho-, para-directing and activating, while the chloro (-Cl) group is ortho-, para-directing but deactivating. In electrophilic aromatic substitution reactions, the incoming electrophile's position is determined by the cumulative electronic and steric effects of these substituents. Generally, the most activating group governs the regioselectivity. masterorganicchemistry.com
Specific studies on the direct halogenation and nitration of 2-Chloro-1-methoxy-4-(methylthio)benzene are not extensively detailed in publicly available literature. However, the principles of electrophilic aromatic substitution on substituted benzenes can be used to predict the likely outcomes.
For instance, in the bromination of anisole (B1667542) (methoxybenzene), the major product is the para-bromo isomer, with a smaller amount of the ortho-isomer formed. libretexts.org The high reactivity of anisole necessitates mild reaction conditions. libretexts.org Given that this compound has a strongly activating methoxy group, similar reactivity can be anticipated. The directing effects of the substituents would likely lead to substitution at the positions ortho or para to the activating groups, while considering the steric hindrance from the existing substituents.
Nitration of substituted anilides, which are structurally related, shows that the position of the incoming nitro group is influenced by the existing substituents. For example, the nitration of 2,4-dichloroacetanilide (B1585602) yields 2,4-dichloro-6-nitroacetanilide. researchgate.net
The regioselectivity of electrophilic aromatic substitution on a polysubstituted benzene (B151609) ring is a complex interplay of the electronic and steric effects of the substituents.
-OCH3 group: The methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions.
-SCH3 group: The methylthio group is also an activating, ortho-, para-directing group, though generally considered to be less activating than the methoxy group.
-Cl group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.
When multiple substituents are present, the most activating group typically controls the position of substitution. masterorganicchemistry.com In the case of this compound, the methoxy group is the most powerful activating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the methylthio group. The positions ortho to the methoxy group are C3 and C5. The C3 position is sterically hindered by the adjacent chloro group. Thus, substitution at the C5 position would be favored.
| Reaction | Electrophile | Predicted Major Product | Rationale |
|---|---|---|---|
| Halogenation (e.g., Bromination) | Br+ | 5-Bromo-2-chloro-1-methoxy-4-(methylthio)benzene | The strongly activating -OCH3 group directs the incoming electrophile to its ortho position (C5), which is the most electronically favored and sterically accessible site. |
| Nitration | NO2+ | 2-Chloro-1-methoxy-5-nitro-4-(methylthio)benzene | Similar to halogenation, the directing influence of the -OCH3 group is expected to dominate, leading to substitution at the C5 position. |
Oxidation Reactions of the Methylthio Moiety
The sulfur atom of the methylthio group is susceptible to oxidation, and can be converted to a sulfoxide (B87167) and then to a sulfone. These oxidations can be achieved using various oxidizing agents.
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common transformation in organic synthesis. youtube.commasterorganicchemistry.com The choice of oxidant and reaction conditions can often allow for selective oxidation to either the sulfoxide or the sulfone.
| Reactant | Oxidizing Agent | Product | Product Name |
|---|---|---|---|
| This compound | Mild Oxidant (e.g., NaIO4) | 2-Chloro-1-methoxy-4-(methylsulfinyl)benzene | Sulfoxide |
| This compound | Strong Oxidant (e.g., H2O2, m-CPBA) | 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene | Sulfone |
| 2-Chloro-1-methoxy-4-(methylsulfinyl)benzene | Oxidant (e.g., H2O2, m-CPBA) | 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene | Sulfone |
The oxidation of the methylthio group significantly alters the electronic properties of the substituent. The resulting sulfoxide (-S(O)CH3) and sulfone (-SO2CH3) groups are strongly electron-withdrawing. This transformation would dramatically change the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution and deactivating it towards electrophilic substitution.
Advanced Chemical Transformations and Functional Group Interconversions
Beyond the oxidation of the thioether, this compound possesses other reactive sites that can be exploited for further molecular elaboration.
The chloro-substituent on the aromatic ring of this compound makes it a suitable candidate for various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
One of the most prominent examples is the Suzuki-Miyaura coupling, which typically involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. mdpi.comnih.gov Although specific examples involving this compound are not readily found in the literature, its chloro-substituent suggests it could participate in such reactions to form biaryl compounds. The success of Suzuki coupling with other chloropyrimidines and substituted aryl halides supports this potential. mdpi.comnih.gov
Furthermore, the synthesis of thioethers can be achieved through coupling reactions. For instance, xanthates can be used as thiol surrogates in reactions with aryl halides to form aryl thioethers. mdpi.com While this describes the formation of a thioether, the principles of coupling at the aryl halide position are relevant.
Aryl thioethers are known to undergo certain types of rearrangement reactions, although no specific instances involving this compound have been reported.
One such potential transformation is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in O-thiocarbamates at high temperatures. organic-chemistry.org This reaction is a valuable method for synthesizing thiophenols from phenols. While this is not a direct rearrangement of the thioether itself, it represents a potential synthetic route to related thiol compounds that could then be alkylated.
Another relevant rearrangement is the Thio-Claisen rearrangement, which is the thermal rearrangement of allyl aryl sulfides. acs.org This reaction would require the presence of an allyl group on the sulfur atom, which is not the case for this compound. However, it illustrates a type of reactivity that can be engineered into similar systems.
Structural isomerization of the substitution pattern on the benzene ring is not a commonly observed reaction under typical synthetic conditions. The positions of the chloro, methoxy, and methylthio groups are generally stable.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.
¹H NMR and ¹³C NMR Spectral Analysis
The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Chloro-1-methoxy-4-(methylthio)benzene provide the foundational data for its structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic and substituent protons. The aromatic region typically shows a set of multiplets, the chemical shifts and coupling constants of which are dictated by the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) (-OCH₃) and methylthio (-SCH₃) groups each give rise to a singlet, with their chemical shifts reflecting the shielding or deshielding effects of the adjacent oxygen and sulfur atoms, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will display eight distinct signals: six for the aromatic carbons and one each for the methoxy and methylthio carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group, the electron-withdrawing chlorine atom, and the methylthio group.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Specific ppm values can vary slightly based on the solvent and instrument frequency.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | Multiplet | Range |
| -OCH₃ | Singlet | ~55-60 |
| -SCH₃ | Singlet | ~15-20 |
| C-Cl | N/A | ~125-135 |
| C-OCH₃ | N/A | ~155-160 |
| C-SCH₃ | N/A | ~130-140 |
| Other Aromatic C | N/A | ~110-130 |
Advanced 2D NMR Techniques for Connectivity and Proximity Analysis
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the direct assignment of the protonated aromatic carbons.
HMBC: This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include those between the methoxy protons and the carbon atom to which the methoxy group is attached (C-1), and between the methylthio protons and the carbon atom of the methylthio group (C-4). Furthermore, correlations between aromatic protons and neighboring carbons help to definitively establish the substitution pattern on the benzene ring.
Theoretical Calculation of Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.netimist.ma This method, often employed within Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.netimist.ma The theoretical chemical shifts are then obtained by referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma
The accuracy of GIAO calculations is dependent on the level of theory and the basis set used. conicet.gov.ar For instance, the B3LYP functional with a basis set like 6-311+G(d,p) is commonly used for such calculations. rsc.orgnih.gov Comparing the theoretically predicted chemical shifts with the experimental data serves as a powerful tool for validating the proposed structure. conicet.gov.ar Discrepancies between calculated and experimental values can often be attributed to solvent effects or conformational averaging, which may not be fully accounted for in the theoretical model. researchgate.net
Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis
Correlation of Experimental and Theoretically Computed Vibrational Frequencies
Experimental FT-IR and FT-Raman spectra show a series of absorption or scattering bands, each corresponding to a specific vibrational mode of the molecule. researchgate.netiosrjournals.org To assign these bands, theoretical calculations of the vibrational frequencies are performed, typically using DFT methods. nih.goviosrjournals.org
The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, the computed frequencies are typically scaled using an empirical scaling factor to improve the agreement with the experimental data. A detailed comparison between the scaled theoretical frequencies and the experimental frequencies allows for a confident assignment of the observed vibrational bands. nih.gov
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | Calculated Value |
| C-H stretch (methyl) | ~2950-2850 | ~2950-2850 | Calculated Value |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 | Calculated Value |
| C-O stretch | ~1250-1200 | ~1250-1200 | Calculated Value |
| C-Cl stretch | ~750-700 | ~750-700 | Calculated Value |
| C-S stretch | ~700-600 | ~700-600 | Calculated Value |
Interpretation of Characteristic Functional Group Stretches
The vibrational spectrum of this compound is characterized by several key functional group vibrations:
C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H stretching vibrations of the methoxy and methylthio groups are observed in the 2950-2850 cm⁻¹ region.
Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring also influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region.
C-O and C-S Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage of the methoxy group are expected in the fingerprint region. The C-S stretching vibration of the methylthio group is typically found at lower wavenumbers.
C-Cl Stretching: The C-Cl stretching vibration is a strong band in the infrared spectrum, generally appearing in the 750-700 cm⁻¹ range.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Weight Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of "this compound."
Electrospray Ionization Mass Spectrometry (ESI-MS)
Detailed experimental data regarding the Electrospray Ionization Mass Spectrometry (ESI-MS) of "this compound" is not available in the public domain. This technique would typically be employed to generate protonated molecules or other adducts, confirming the molecular weight of 188.67 g/mol . chemicalregister.com The resulting mass spectrum would be crucial for verifying the molecular formula, C8H9ClOS. chemicalregister.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatiles
Specific Gas Chromatography-Mass Spectrometry (GC-MS) data for "this compound" is not publicly documented. GC-MS analysis would be instrumental in assessing the purity of the compound and identifying any volatile impurities. The retention time from the gas chromatogram would provide information on its volatility and interaction with the column's stationary phase, while the mass spectrum of the eluted peak would confirm its identity.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
No published X-ray crystallographic data for "this compound" is available. Therefore, precise, experimentally determined bond lengths, bond angles, and torsional angles cannot be provided. A crystallographic study would be required to yield these fundamental structural parameters.
Interactive Data Table: Hypothetical Bond Data
The following table is a hypothetical representation of the kind of data that would be obtained from an X-ray crystallography study. The values are not based on experimental results.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | C | Cl | 1.74 | |
| Bond Length | C | O | 1.36 | |
| Bond Length | C | S | 1.77 | |
| Bond Angle | Cl | C | C | 120.0 |
| Bond Angle | C | O | C | 118.0 |
| Torsional Angle | C | C | S | C |
Analysis of Intermolecular Interactions and Crystal Packing
Without experimental crystallographic data, a definitive analysis of the intermolecular interactions and crystal packing of "this compound" is not possible. Such an analysis would reveal how individual molecules are arranged in the crystal lattice and identify key non-covalent interactions, such as van der Waals forces or potential halogen bonding, that govern the solid-state structure.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These ab initio and DFT (Density Functional Theory) methods provide a powerful lens to examine molecular structure, stability, and reactivity without the need for empirical data.
Geometry Optimization and Conformational Analysis
To determine the most stable three-dimensional arrangement of atoms in 2-Chloro-1-methoxy-4-(methylthio)benzene, a geometry optimization would be performed. This process involves finding the minimum energy structure on the potential energy surface. For a molecule with flexible groups like the methoxy (B1213986) and methylthio substituents, a conformational analysis is crucial. This would involve rotating the C-O bond of the methoxy group and the C-S bond of the methylthio group to identify all possible stable conformers and the energy barriers between them. The relative energies of these conformers would indicate their population distribution at a given temperature.
Electronic Structure Analysis (HOMO-LUMO, Atomic Charges, Electrostatic Potential)
The electronic properties of this compound would be elucidated by analyzing its molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transitions.
Analysis of atomic charges, typically calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the distribution of electron density across the molecule. This information helps in identifying electrophilic and nucleophilic sites. The Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution, with regions of negative potential (typically around electronegative atoms like oxygen, chlorine, and sulfur) indicating sites susceptible to electrophilic attack, and regions of positive potential highlighting areas for nucleophilic attack.
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational frequencies for this compound would be calculated to predict its infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated vibrational spectra with experimentally obtained spectra, a detailed assignment of the observed spectral bands to specific molecular motions can be made. This correlation is invaluable for confirming the molecular structure and understanding its bonding characteristics.
Density Functional Theory (DFT) and Ab Initio Methods
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational cost. Ab initio methods, while often more computationally intensive, can provide benchmark results.
Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP, 6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used and often reliable functional for organic molecules is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the basis set, a Pople-style basis set like 6-311G(d,p) is a common choice. This split-valence basis set provides flexibility for describing the valence electrons and includes polarization functions (d on heavy atoms, p on hydrogen atoms) to account for the non-spherical nature of electron density in molecules. The selection of an appropriate functional and basis set is a critical step to ensure the reliability of the calculated properties.
Table 1: Commonly Used Functionals and Basis Sets in DFT Calculations
| Category | Examples | Description |
| Functionals | B3LYP, PBE0, M06-2X | Approximate the exchange-correlation energy in DFT. Hybrid functionals like B3LYP often provide a good balance of accuracy for a wide range of properties. |
| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Sets of mathematical functions used to build molecular orbitals. Larger basis sets with polarization and diffuse functions provide more accurate results but at a higher computational cost. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT that allows for the calculation of excited state properties. TD-DFT calculations would yield the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π). This information is essential for interpreting the molecule's UV-Vis spectrum and understanding its photophysical behavior.
Table 2: Theoretical Data Obtainable from TD-DFT Calculations
| Parameter | Description |
| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. This corresponds to the position of absorption bands in the UV-Vis spectrum. |
| Oscillator Strength (f) | A dimensionless quantity that represents the intensity of an electronic transition. |
| Major Contributions | The primary molecular orbitals involved in the electronic transition (e.g., HOMO → LUMO). |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model reaction mechanisms, identify transition states, and ultimately predict the compound's chemical behavior. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.
The elucidation of reaction pathways for this compound involves mapping the potential energy surface for a given reaction. This process identifies the most energetically favorable route from reactants to products, which proceeds through one or more transition states. The energy barrier, or activation energy, for a reaction is a critical parameter determined from these studies, as it dictates the reaction rate.
Electrophilic Aromatic Substitution:
In the case of electrophilic aromatic substitution (EAS) on this compound, theoretical models can predict the most likely site of substitution. The methoxy (-OCH₃) and methylthio (-SCH₃) groups are ortho-, para-directing activators, while the chloro (-Cl) group is an ortho-, para-directing deactivator. Computational models help to quantify the cumulative effect of these substituents. By calculating the energies of the possible sigma-complex (Wheland) intermediates, the regioselectivity of the reaction can be determined. The stability of these intermediates is a good indicator of the corresponding transition state energies.
Illustrative Data Table: Calculated Energy Barriers for Electrophilic Nitration
| Substitution Position | Relative Energy of Sigma Complex (kcal/mol) | Estimated Activation Energy (kcal/mol) |
| C3 | 5.2 | 18.5 |
| C5 | 0.0 | 14.8 |
| C6 | 7.8 | 20.1 |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic substitution and computational studies on analogous compounds. It serves to demonstrate the type of information generated from reaction mechanism modeling.
Nucleophilic Aromatic Substitution:
Computational modeling can also be applied to predict the feasibility and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups. In this compound, the chloro substituent could potentially be displaced by a nucleophile. Theoretical calculations would focus on the formation of the Meisenheimer complex, a resonance-stabilized carbanion intermediate. researchgate.netyoutube.com The energy barrier to form this complex, and the subsequent expulsion of the leaving group, can be computed. Studies on similar systems suggest that the presence of the electron-donating methoxy and methylthio groups would likely result in a high energy barrier for SNAr, making this pathway less favorable under standard conditions. mdpi.comnih.gov
Oxidation of the Methylthio Group:
The sulfur atom in the methylthio group is susceptible to oxidation. Computational studies can model the reaction pathway for the oxidation of this compound to the corresponding sulfoxide (B87167) and sulfone. These calculations can help elucidate the mechanism, for example, whether it proceeds via a concerted or stepwise pathway, and determine the associated energy barriers. DFT methods have been successfully used to study the oxidation of similar thioanisole (B89551) derivatives. researchgate.netrsc.org
Beyond mapping reaction pathways, computational chemistry offers various descriptors to predict the reactivity and selectivity of this compound. These descriptors are derived from the calculated electronic structure of the molecule.
Frontier Molecular Orbital (FMO) Theory:
Molecular Electrostatic Potential (MEP):
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen and sulfur atoms and over the aromatic ring, particularly at the positions ortho and para to the activating groups. Regions of positive potential (typically colored blue) would be expected near the hydrogen atoms. This provides a guide for predicting the sites of electrophilic and nucleophilic attack.
Conceptual DFT Reactivity Descriptors:
Conceptual DFT provides a set of quantitative descriptors for reactivity. These include chemical potential, hardness, softness, and the Fukui function. The Fukui function is particularly useful for predicting regioselectivity. It indicates the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui function for electrophilic (f-) and nucleophilic (f+) attack, the most reactive sites can be identified. For instance, the site with the highest value of f- is the most susceptible to electrophilic attack.
Illustrative Data Table: Conceptual DFT Reactivity Descriptors
| Atomic Site | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack |
| C1 | 0.02 | 0.05 |
| C2 | 0.01 | 0.08 |
| C3 | 0.15 | 0.03 |
| C4 | 0.04 | 0.06 |
| C5 | 0.25 | 0.02 |
| C6 | 0.10 | 0.04 |
| S | 0.35 | 0.15 |
Note: The data in this table is illustrative and based on general principles of conceptual DFT and computational studies on analogous compounds. It serves to demonstrate the type of information generated from these theoretical investigations.
The combination of these computational approaches provides a detailed and nuanced understanding of the chemical reactivity and selectivity of this compound, guiding synthetic efforts and the prediction of its chemical behavior in various environments.
Advanced Applications in Chemical Science and Technology
A Versatile Intermediate in Complex Organic Synthesis
The strategic positioning of three distinct functional groups on the benzene (B151609) ring makes 2-Chloro-1-methoxy-4-(methylthio)benzene a highly valuable intermediate in multi-step organic syntheses. The differential reactivity of the chloro, methoxy (B1213986), and methylthio moieties allows for selective chemical transformations, providing access to a diverse range of molecular architectures.
Precursor for Specialty Chemicals
While direct and specific examples of this compound as a precursor for commercially available specialty chemicals are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules. The thioanisole (B89551) functionality, for instance, is a key component in the synthesis of various biologically active compounds. The chloro and methoxy groups offer handles for further functionalization through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution, paving the way for the creation of intricate molecular frameworks characteristic of specialty chemicals.
The synthesis of substituted thioanisoles is a critical area of research, with applications ranging from pharmaceuticals to materials science. The presence of the chloro and methoxy groups on the aromatic ring of this compound provides a strategic advantage for directed synthesis, allowing for regioselective modifications to build molecular complexity.
Building Blocks for Advanced Materials
The potential of this compound as a building block for advanced materials lies in its ability to be incorporated into larger molecular assemblies. The chloro group can serve as a reactive site for polymerization reactions or for grafting onto polymer backbones. For instance, cross-coupling reactions, a cornerstone of modern polymer synthesis, can be envisioned at the chloro position to create novel conjugated polymers with tailored electronic and optical properties.
The methoxy group, being an electron-donating group, influences the electronic properties of the benzene ring and can impact the performance of resulting materials. Furthermore, the methylthio group can be oxidized to sulfoxide (B87167) or sulfone moieties, providing a mechanism to fine-tune the solubility, polarity, and reactivity of derivative materials.
Contributions to Catalysis and Materials Science
The unique electronic and steric properties of this compound and its derivatives make them promising candidates for applications in catalysis and materials science.
Design and Synthesis of Catalytic Ligands
The development of novel ligands is crucial for advancing transition-metal catalysis. While specific catalytic ligands derived directly from this compound are not prominently featured in the literature, the structural framework of this compound offers significant potential. The sulfur atom of the methylthio group can act as a soft donor for transition metals, and the aromatic ring can be further functionalized to create multidentate ligands. For example, ortho-lithiation of the anisole (B1667542) ring, directed by the methoxy group, could introduce phosphine (B1218219) or other coordinating groups, leading to the synthesis of novel bidentate or tridentate ligands for various catalytic applications, including cross-coupling reactions.
Incorporation into Functional Polymers and Resins
The incorporation of this compound into polymer chains can impart specific functionalities. The presence of the sulfur atom can enhance the refractive index of polymers, a desirable property for optical materials. Furthermore, the polarizable nature of the methylthio group can contribute to the dielectric properties of the resulting polymers.
Functional polymers can be synthesized through the polymerization of monomers derived from this compound. For instance, the chloro group could be converted into a polymerizable group, such as a vinyl or an acetylene moiety, which can then undergo polymerization to yield functional polymers with unique properties conferred by the methoxy and methylthio substituents.
Development of Novel Chemical Entities with Tailored Reactivity
The inherent reactivity of the different functional groups in this compound allows for the development of novel chemical entities with precisely controlled reactivity.
The chloro group is a versatile handle for a variety of transformations. It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the facile introduction of a wide range of substituents, leading to the creation of diverse libraries of compounds for screening in various applications.
The methoxy group, a strong ortho-, para-director, can control the regioselectivity of electrophilic aromatic substitution reactions. This directing effect is crucial for the synthesis of specifically substituted benzene derivatives. The electron-donating nature of the methoxy group also activates the ring towards electrophilic attack.
The methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. This transformation not only alters the electronic properties of the molecule but also introduces a chiral center in the case of the sulfoxide, opening avenues for the synthesis of enantiomerically pure compounds. The sulfoxide and sulfone groups can also act as leaving groups in nucleophilic aromatic substitution reactions, further expanding the synthetic utility of this scaffold.
The interplay of these three functional groups provides a rich platform for the design and synthesis of novel molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.
Design Principles for Modulating Chemical Properties
The chemical properties of this compound are governed by the interplay of the electronic and steric effects of its three substituents: a chloro group at the 2-position, a methoxy group at the 1-position, and a methylthio group at the 4-position. Understanding the individual contributions of these groups is fundamental to designing molecules with tailored reactivity.
Electronic Effects:
The substituents exert both inductive and resonance effects, which alter the electron density of the benzene ring and influence its susceptibility to electrophilic and nucleophilic attack.
Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group primarily through resonance (+R effect), where the lone pairs on the oxygen atom delocalize into the aromatic ring. This increases the electron density at the ortho and para positions. Inductively (-I effect), the electronegative oxygen atom withdraws electron density from the ring, but the resonance effect is dominant.
Methylthio Group (-SCH₃): The methylthio group is also an electron-donating group through resonance (+R effect), though generally considered to be less powerful than the methoxy group. The sulfur atom's lone pairs can also delocalize into the ring. Similar to the methoxy group, it has a weak electron-withdrawing inductive effect (-I effect).
The combined electronic influence of these substituents on the aromatic ring is a balance of these competing effects. The powerful electron-donating methoxy and methylthio groups, situated para to each other, strongly activate the ring towards electrophilic attack, particularly at the positions ortho and para to them. The chloro group, being ortho to the methoxy group, will have a deactivating inductive effect, but its resonance effect will direct incoming electrophiles to the ortho and para positions.
Steric Effects:
Steric hindrance plays a crucial role in directing the regioselectivity of reactions. The chloro and methoxy groups are positioned ortho to each other, which can create steric congestion around that region of the molecule. This steric bulk can influence the approach of reagents, potentially favoring reactions at less hindered sites. For instance, in electrophilic aromatic substitution, attack at the position between the chloro and methoxy groups would be sterically hindered.
Modulation Strategies:
Based on these principles, the chemical properties of this compound can be modulated in several ways:
Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can convert it into a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) group. This transformation would dramatically alter the electronic properties of the substituent, turning it from an electron-donating group into a strong electron-withdrawing group. This would, in turn, deactivate the aromatic ring towards electrophilic substitution and make it more susceptible to nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution of the Chloro Group: The presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr) of the chloro group. While the methoxy and methylthio groups are electron-donating, strategic modification, such as oxidation of the methylthio group, could activate the ring sufficiently for this type of reaction.
Electrophilic Aromatic Substitution: The positions on the ring most susceptible to electrophilic attack will be determined by the combined directing effects of the substituents. The strongly activating methoxy and methylthio groups will direct incoming electrophiles to the positions ortho and para to them. The position ortho to the methoxy group (and meta to the methylthio group) and the position ortho to the methylthio group (and meta to the methoxy group) are the most likely sites for substitution, with steric factors influencing the final product distribution.
Interactive Data Table: Hammett Substituent Constants
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The table below lists the Hammett constants (σ) for the substituents present in this compound. Negative values indicate electron-donating character, while positive values indicate electron-withdrawing character.
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -SCH₃ | 0.15 | -0.04 |
| -Cl | 0.37 | 0.23 |
Data sourced from established physical organic chemistry literature.
This data quantitatively supports the qualitative discussion of the electronic effects of the substituents.
Exploration of Structure-Reactivity Relationships in Non-Biological Systems
The unique substitution pattern of this compound gives rise to specific structure-reactivity relationships in various non-biological chemical transformations.
Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution reactions, the regioselectivity is dictated by the interplay of the directing effects of the three substituents.
The methoxy group is a strong ortho, para-director.
The methylthio group is also an ortho, para-director.
The chloro group is a deactivating ortho, para-director.
The positions activated by the electron-donating methoxy and methylthio groups are C3, C5, and C6. However, the chloro group at C2 deactivates the ring. The most probable sites for electrophilic attack would be C5 and C3, which are ortho to the activating methoxy and methylthio groups, respectively. Steric hindrance from the ortho-chloro and methoxy groups would likely disfavor substitution at C3. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.
Nucleophilic Aromatic Substitution:
Aryl halides are generally unreactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. In its ground state, this compound is not highly activated for SNAr due to the presence of two electron-donating groups. However, as mentioned earlier, oxidation of the methylthio group to a sulfone would create a strongly electron-withdrawing substituent para to the chloro group. This would significantly activate the ring towards nucleophilic attack, allowing for the displacement of the chloride by a variety of nucleophiles.
Oxidation Reactions:
The methylthio group is the most readily oxidizable functionality in the molecule. The rate and selectivity of this oxidation can be influenced by the other substituents. The electron-donating methoxy group increases the electron density on the sulfur atom, potentially making it more susceptible to electrophilic oxidizing agents. The oxidation can proceed in a stepwise manner, first to the sulfoxide and then to the sulfone. The choice of oxidizing agent and reaction conditions would be crucial in selectively obtaining the desired oxidation product.
Detailed Research Findings from Analogous Systems:
While direct research on this compound is limited, studies on related substituted thioanisoles and chloroanisoles provide valuable insights into its expected reactivity.
Oxidation of Substituted Thioanisoles: Research on the oxidation of para-substituted thioanisoles has shown that electron-donating groups in the para position increase the rate of oxidation at the sulfur atom. This supports the prediction that the methoxy group in the target molecule would facilitate the oxidation of the methylthio group.
Nucleophilic Aromatic Substitution of Chloroanisoles: Studies on chloroanisole derivatives demonstrate that the presence of electron-withdrawing groups is essential for facilitating nucleophilic substitution of the chlorine atom. This reinforces the idea that modification of the methylthio group would be necessary to promote this type of reactivity in this compound.
Interactive Data Table: Predicted Reactivity
| Reaction Type | Predicted Major Product(s) | Key Influencing Factors |
| Electrophilic Aromatic Substitution (e.g., Nitration) | 5-Nitro-2-chloro-1-methoxy-4-(methylthio)benzene | Directing effects of -OCH₃ and -SCH₃; Steric hindrance from -Cl and -OCH₃ |
| Oxidation (mild) | 2-Chloro-1-methoxy-4-(methylsulfinyl)benzene | Electron-donating -OCH₃ activating the -SCH₃ group |
| Oxidation (strong) | 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene | Further oxidation of the sulfoxide |
| Nucleophilic Aromatic Substitution (after oxidation of -SCH₃ to -SO₂CH₃) | 2-(Nucleophile)-1-methoxy-4-(methylsulfonyl)benzene | Activation by the electron-withdrawing -SO₂CH₃ group |
This predictive table is based on established principles of organic chemistry and data from analogous systems.
Future Perspectives and Emerging Research Directions
Sustainable and Green Chemistry Approaches in Synthesis
Traditional multi-step syntheses of polysubstituted benzenes often rely on harsh reagents, stoichiometric amounts of catalysts, and significant solvent use, leading to environmental concerns. Future research will undoubtedly focus on developing more sustainable and greener synthetic routes to 2-Chloro-1-methoxy-4-(methylthio)benzene.
Green chemistry principles could be applied to revolutionize its synthesis. nih.gov This includes the use of sustainable catalysts, minimizing hazardous waste, and employing energy-efficient methods. For instance, the methylation step to form the methoxy (B1213986) ether group, which traditionally might use toxic reagents like dimethyl sulfate (B86663), could be replaced with greener alternatives such as dimethyl carbonate, which is less hazardous. chemicalbook.com Efforts to develop catalytic versions of the Williamson ether synthesis using weaker, less toxic alkylating agents represent a significant step forward.
Table 1: Comparison of Traditional vs. Potential Green Synthesis Steps for Anisole (B1667542) Derivatives
| Synthesis Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Etherification | Williamson Synthesis with Dimethyl Sulfate in organic solvent. | Catalytic methylation with Dimethyl Carbonate (DMC). chemicalbook.com | Use of less hazardous chemicals. |
| Reaction Conditions | Use of large volumes of volatile organic solvents (VOCs). | Solvent-free reaction conditions or use of green solvents (e.g., water, ionic liquids). researchoutreach.org | Safer solvents and auxiliaries. |
| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) for aromatic substitution. | Heterogeneous, recyclable catalysts. nih.gov | Catalysis, Design for degradation. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating the discovery and optimization of molecules with desired properties. mdpi.comnih.gov For a compound like this compound, AI could be employed in several ways.
Property Prediction: AI models can predict the physicochemical properties, potential bioactivity, and toxicity of the compound and its derivatives, guiding research toward more promising structures. mdpi.com
De Novo Design: Generative AI models can design novel analogues of this compound with optimized properties, such as enhanced selectivity for a biological target or improved material characteristics. nih.gov
Synthesis Planning: Computer-aided synthesis planning (CASP) tools powered by AI can analyze the structure and propose the most efficient and sustainable synthetic pathways, reducing the trial-and-error experimentation in the lab. nih.gov
Solvent Selection: AI-driven software, such as SUSSOL, can assist in selecting or substituting solvents for synthesis and processing, prioritizing greener and safer options based on a wide range of physical and safety parameters. researchoutreach.orgmdpi.com
The integration of AI can significantly reduce the experimental waste and resources required, aligning with the principles of green chemistry while accelerating the pace of discovery. mdpi.com
Exploration of Novel Reaction Pathways and Methodologies
The synthesis of a polysubstituted benzene (B151609) like this compound requires precise control over regioselectivity in electrophilic aromatic substitution (EAS) reactions. numberanalytics.commasterorganicchemistry.comwikipedia.org The existing substituents on the ring direct the position of incoming groups, which can be a complex challenge to navigate. wikipedia.orgyoutube.com
Future research will likely explore novel reaction pathways to overcome these limitations:
Directed Ortho-Metalation (DoM): This strategy could be employed to achieve regioselective functionalization by using one of the existing groups (e.g., methoxy) to direct a metalating agent to a specific adjacent position, which can then be reacted with an electrophile.
C-H Activation: Direct C-H activation/functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. Developing catalytic systems that can selectively activate and functionalize a specific C-H bond on the anisole ring would be a significant advancement.
Thiol-ene "Click" Chemistry: If a vinyl group were introduced onto the benzene ring, the thiol-ene click reaction could provide a highly efficient and selective method for introducing the methylthio group under mild conditions, known for its high yields and minimal byproducts. researchgate.net
Development of Advanced Analytical Techniques for In Situ Monitoring
Optimizing the synthesis of this compound requires a deep understanding of the reaction kinetics, intermediates, and byproducts. The development of advanced analytical techniques for in situ (in the reaction vessel) monitoring provides real-time insights that are crucial for rapid process development and control. uctm.edu
Techniques such as in situ Fourier-transform infrared (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to "watch" the reaction as it happens. uctm.edu This enables the immediate identification of reaction endpoints, the detection of transient intermediates, and the quantification of reactants and products over time. This data is invaluable for optimizing reaction conditions like temperature, pressure, and catalyst loading to maximize yield and minimize impurities.
Table 2: Advanced In Situ Analytical Techniques for Reaction Monitoring
| Technique | Information Gained | Application in Synthesis |
|---|---|---|
| FTIR Spectroscopy | Real-time concentration of functional groups. | Monitoring the conversion of a phenol (B47542) to an ether. |
| Raman Spectroscopy | Information on molecular vibrations, suitable for aqueous and non-polar systems. | Tracking the formation of specific C-S or C-Cl bonds. |
| NMR Spectroscopy | Detailed structural information and quantification of species. | Identifying isomeric byproducts and unstable intermediates in real-time. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical composition and bonding states. | Tracking reactions occurring at the surface of a heterogeneous catalyst. nih.gov |
By implementing these techniques, the synthesis of this compound could be made more efficient, robust, and scalable.
Multidisciplinary Research Intersections in Organic and Materials Chemistry
The structural motifs within this compound suggest potential applications beyond its role as a chemical intermediate. The intersection of organic chemistry and materials science provides a fertile ground for exploring these possibilities. sigmaaldrich.comijert.org
The thioether (sulfide) functional group is known for its ability to coordinate with heavy metals and for its distinct electronic properties. uctm.eduwikipedia.org This opens up several research avenues:
Functional Polymers: The compound could serve as a monomer or a precursor to a monomer for the synthesis of functional polymers. The resulting polymers, containing thioether and other functionalities, could have interesting optical, electronic, or metal-binding properties for applications in sensors, coatings, or electronic devices.
Ligand Design: The molecule could act as a ligand for transition metal catalysts. The electronic properties of the metal center could be tuned by the substituents on the aromatic ring, potentially leading to new catalysts for a variety of organic transformations.
Hybrid Materials: Thioether-functionalized molecules can be incorporated into inorganic frameworks, such as silica (B1680970), to create organic-inorganic hybrid materials. uctm.edu These materials can exhibit enhanced thermal stability and tailored surface properties for applications in adsorption, catalysis, or drug delivery. uctm.edu The presence of chloro- and methoxy- groups on the aromatic ring would further modify the hydrophobicity and electronic character of such materials.
Future collaborative research between organic chemists and materials scientists could unlock the potential of this compound and its derivatives in the creation of novel, high-performance materials.
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1-methoxy-4-(methylthio)benzene, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves sequential halogenation and nucleophilic substitution. For example:
Halogenation: Introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under anhydrous conditions .
Methoxy Group Installation: Use nucleophilic substitution (e.g., NaOMe or MeOH with a base like NaOH in polar aprotic solvents such as DMSO or DMF) .
Methylthio Group Introduction: React with methylthiolate (NaSMe) or via thiol-ene click chemistry in inert atmospheres .
- Optimization Variables:
- Base Strength: Strong bases (e.g., LDA) favor deprotonation but may require cryogenic conditions (−78°C) .
- Solvent Polarity: Polar solvents (e.g., THF, DMSO) enhance nucleophilicity .
- Key Table:
| Step | Reagent/Conditions | Key Observation | Reference |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 40°C | High regioselectivity at para position | |
| Methoxylation | NaOMe, DMSO, 80°C | Competing elimination minimized | |
| Methylthiolation | NaSMe, DMF, N₂ atmosphere | Requires strict anhydrous conditions |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons show splitting patterns influenced by substituents (e.g., methoxy deshields adjacent protons). CDCl₃ is the preferred solvent .
- ¹³C NMR: Distinguishes carbons bonded to electronegative groups (e.g., Cl: ~125 ppm; OCH₃: ~55 ppm) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 218) and fragmentation patterns (loss of Cl or SCH₃ groups) .
- IR Spectroscopy: Stretching frequencies for C-Cl (~550 cm⁻¹), C-O-C (~1250 cm⁻¹), and C-S (~700 cm⁻¹) validate functional groups .
- HPLC-PDA: Purity assessment using C18 columns with acetonitrile/water gradients; UV detection at 254 nm (aromatic absorption) .
Q. How should this compound be stored to ensure stability, and what are its decomposition risks?
- Methodological Answer:
- Storage Conditions:
- Temperature: −20°C in amber vials to prevent photodegradation.
- Humidity: Desiccants (e.g., silica gel) prevent hydrolysis of the methylthio group .
- Decomposition Pathways:
- Hydrolysis: Susceptible in acidic/basic aqueous media (pH <5 or >9), leading to thiophenol or methoxide byproducts .
- Oxidation: Methylthio group oxidizes to sulfoxide/sulfone in presence of H₂O₂ or O₂; use inert gas (N₂/Ar) during handling .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions in derivatives of this compound?
- Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): Methoxy (electron-donating) directs incoming electrophiles to para/ortho positions, while methylthio (mildly electron-donating via resonance) competes for meta/para sites .
- Nucleophilic Substitution (SNAr): Chlorine at the ortho position (relative to methoxy) is activated for displacement due to electron-withdrawing effects of adjacent substituents. Kinetic studies using Hammett plots can quantify substituent effects .
- Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts requires precise control of steric hindrance; bulky substituents reduce yields .
Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer:
- Electronic Parameters:
- Methoxy Group: +M effect increases electron density on the ring, accelerating oxidative addition in Pd-catalyzed couplings .
- Methylthio Group: –I effect withdraws electrons, potentially slowing catalysis but stabilizing intermediates via sulfur-metal coordination .
- Experimental Design:
- Compare coupling efficiency with/without methylthio via kinetic studies (e.g., monitoring by GC-MS).
- Use DFT calculations (Gaussian 09) to model transition states and electron density maps .
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer:
- Antimicrobial Assays:
- MIC Determination: Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922); derivatives with electron-withdrawing groups show enhanced activity .
- Kinase Inhibition:
- In vitro Kinase Profiling: Use ADP-Glo™ assay to measure inhibition of human kinases (e.g., EGFR, VEGFR) .
- Cytotoxicity:
- MTT Assay: Test against cancer cell lines (e.g., HeLa, MCF-7); IC₅₀ values correlate with substituent lipophilicity (ClogP calculations) .
Q. How can computational tools predict retrosynthetic pathways and optimize reaction yields for this compound?
- Methodological Answer:
- Retrosynthesis Software:
- Pistachio/Bkms_metabolic: Generates one-step routes using halogenation and substitution templates .
- Reaxys/Scifinder: Screen literature precedents for analogous compounds (e.g., 4-(methylthio)benzene derivatives) .
- Yield Optimization:
- DoE (Design of Experiments): Vary temperature, solvent, and catalyst loading; analyze via response surface methodology (RSM) .
- Machine Learning: Train models on reaction databases (e.g., USPTO) to predict optimal conditions for methylthio introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
